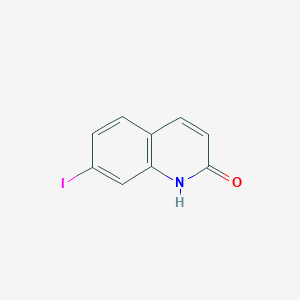

7-Iodoquinolin-2(1H)-one

Description

Overview of Quinoline (B57606) and Quinolin-2(1H)-one Core Structures in Organic Synthesis

The quinoline ring system is a fundamental structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.comresearchgate.net Quinolin-2(1H)-ones, a subset of quinoline derivatives, are prevalent in pharmacologically active molecules and serve as versatile intermediates in organic synthesis. researchgate.netresearchgate.net The synthesis of the quinolin-2(1H)-one scaffold can be achieved through various methods, including the Knorr synthesis, Friedländer annulation, and transition-metal-catalyzed cyclizations. acs.orgrsc.org These methods allow for the construction of a diverse library of substituted quinolin-2(1H)-ones. acs.orgthieme-connect.com

The utility of the quinolin-2(1H)-one core extends to its use as a building block for more complex molecular architectures. Its inherent reactivity and the ability to be functionalized at various positions make it a valuable tool for synthetic chemists. chemicalpapers.comsapub.orgresearchgate.net

Importance of Halogenation in Heterocyclic Chemistry and as a Synthetic Handle

Halogenation, the introduction of a halogen atom into a molecule, is a powerful strategy in organic synthesis. numberanalytics.commt.comtestbook.com In heterocyclic chemistry, halogenated compounds serve as key intermediates for further molecular elaboration. sigmaaldrich.comsigmaaldrich.com The carbon-halogen bond can be readily transformed through various reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. bohrium.comnih.gov

Among the halogens, iodine is particularly useful due to the relatively weak carbon-iodine bond, which facilitates its participation in a wide array of coupling reactions. rsc.orgresearchgate.netqtanalytics.in This reactivity makes iodo-substituted heterocycles highly sought-after building blocks for the synthesis of complex molecules. The presence of an iodine atom provides a "handle" for introducing new functional groups and constructing intricate molecular frameworks. thieme-connect.comresearchgate.netresearchgate.net

Specific Focus on 7-Iodoquinolin-2(1H)-one as a Research Target in Advanced Synthetic and Materials Science Contexts

This compound has emerged as a compound of interest due to the strategic placement of the iodine atom on the quinolinone scaffold. This specific isomer allows for the introduction of substituents at the 7-position, a location that can significantly influence the electronic and photophysical properties of the resulting molecules.

The synthesis of halo quinolin-2(1H)-ones, including iodo-substituted derivatives, has been a subject of research, with scalable and practical methods being developed. acs.orgresearchgate.net For instance, a two-step sequence involving the acylation of halo anilines followed by cyclization has proven effective. acs.org The reactivity of the iodine atom in this compound makes it a valuable precursor for creating novel materials. For example, it can be utilized in the synthesis of fluorescent probes and other functional materials where precise control over the molecular architecture is crucial. nih.gov

The ability to functionalize the 7-position through cross-coupling reactions opens up possibilities for creating libraries of quinolin-2(1H)-one derivatives with tailored properties for applications in materials science, such as organic light-emitting diodes (OLEDs) and sensors. The unique combination of the quinolin-2(1H)-one core and the reactive iodine handle at the 7-position positions this compound as a key building block for the development of advanced synthetic and materials science applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

7-iodo-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6INO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) |

InChI Key |

MLWKETJCRZOIML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)I |

Origin of Product |

United States |

Reactivity and Functional Group Transformations of 7 Iodoquinolin 2 1h One

Utility of the Iodine Moiety as a Versatile Synthetic Handle in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the presence of a halogen atom on an aromatic ring is a gateway to extensive molecular diversification, and the iodine moiety in 7-iodoquinolin-2(1H)-one is particularly advantageous. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, which translates to higher reactivity in various transformations, most notably in palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.

The general reactivity trend for aryl halides in common palladium-catalyzed coupling reactions is I > Br > Cl > F. libretexts.org This hierarchy is rooted in the bond dissociation energies and the ease with which the palladium(0) catalyst can insert into the carbon-halogen bond in the crucial oxidative addition step of the catalytic cycle. libretexts.orgyoutube.com The high reactivity of the C-I bond in this compound enables selective functionalization, even in the presence of other, less reactive halogen substituents on the same molecule. libretexts.org This makes the iodo group a strategically important synthetic handle for the regioselective construction of complex quinolinone derivatives.

Cross-Coupling Reactions at the C-7 Position of Quinolin-2(1H)-one

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. youtube.com The C-7 iodo substituent of the quinolin-2(1H)-one core makes it an excellent substrate for these transformations, enabling the introduction of a wide array of functional groups at this position.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, reacting an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyonedalabs.com The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. yonedalabs.com The this compound scaffold readily participates in Suzuki-Miyaura coupling to yield 7-aryl or 7-vinylquinolin-2(1H)-ones. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and require a base to facilitate the transmetalation step. libretexts.org

Commonly employed catalysts include palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), often in the presence of a phosphine ligand. nih.gov The choice of base and solvent system is critical for achieving high yields; aqueous solutions of bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are frequently used in solvents such as acetone, dioxane, or DMF. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Quinolines/Quinazolinones

| Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ (4.2 mol%) | Na₂CO₃ | Acetone/Water (1:1) | 40–45 °C, 3 h | High | nih.gov |

| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | (3,4,5-trimethoxyphenyl)boronic acid | Pd(OAc)₂ (4.2 mol%) | Na₂CO₃ | Acetone/Water (2:1) | 40–45 °C, 0.5 h | High | nih.gov |

| Variously substituted azole halides | Arylboronic acids | Precatalyst P1 (1.0–1.5 mol%) | K₃PO₄ | Dioxane/Water | 60 °C, 5–8 h | 91-99% | nih.gov |

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the C-7 position of the quinolinone ring. The process typically involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

Domino or cascade processes that combine a Heck coupling with a subsequent cyclization are particularly powerful for rapidly building molecular complexity. nih.gov For instance, a Heck reaction can be the initiating step in a sequence leading to the formation of polycyclic systems fused to the quinolinone core. The choice of catalyst, base (often an amine like triethylamine), and solvent can influence the reaction's efficiency and selectivity. nih.gov

Table 2: General Conditions for Heck Coupling Reactions

| Halide Type | Alkene Partner | Typical Catalyst | Typical Base | Typical Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Acrylates, Styrenes | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile | Forms C-C bond with vinylation | wikipedia.orgnih.gov |

| o-Iodoanilines | Acrylates | Pd(OAc)₂ | Potassium pivalate, Potassium acetate | - | Domino Heck-cyclization to form 2-quinolones | researchgate.net |

| Aryl or Vinyl Halide | Activated Alkenes | Palladium complexes | Amine bases (e.g., Et₃N) | Various organic solvents | Outstanding trans selectivity | organic-chemistry.org |

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly efficient method for introducing alkynyl groups onto the quinolinone scaffold. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base, like triethylamine or diisopropylamine, which also often serves as the solvent. organic-chemistry.org

The reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling, generally proceeding under mild conditions with high yields. beilstein-journals.org This reaction is fundamental for synthesizing arylacetylene derivatives, which are important precursors for more complex structures and are found in various materials and biologically active compounds. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts. organic-chemistry.org

Table 3: Conditions for Sonogashira Coupling Reactions

| Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%), CuI (1 mol%) | Et₃N | 55 °C, 3 h | Complete conversion | beilstein-journals.org |

| Various Iodoaromatics | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | [TBP][4EtOV] (Ionic Liquid) | 55 °C, 3 h | 72-99% | beilstein-journals.org |

| Aryl Iodides | Terminal Alkynes | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ + CuI | Amine base (e.g., Et₃N) | Room temperature to mild heating | Generally high | wikipedia.orgorganic-chemistry.org |

Beyond the Suzuki, Heck, and Sonogashira reactions, the this compound core can participate in other palladium-catalyzed transformations. For example, Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl iodide with primary or secondary amines. This provides direct access to 7-aminoquinolin-2(1H)-one derivatives, which are valuable building blocks in medicinal chemistry.

Furthermore, one-pot processes that combine traditional cross-coupling with C-H functionalization have been developed for quinoline (B57606) substrates. nih.govresearchgate.net These advanced methods allow for the rapid construction of complex, polycyclic aromatic systems in a single synthetic operation, often facilitated by the quinoline nitrogen atom acting as an internal ligand for the palladium catalyst. nih.govresearchgate.net

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinolinone Core

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The quinolin-2(1H)-one ring system is not inherently electron-deficient. In the case of this compound, there are no strong electron-withdrawing groups ortho or para to the iodine atom. Consequently, the aromatic ring is not sufficiently activated to undergo classical SNAr reactions under standard conditions. The direct displacement of the iodine atom by common nucleophiles (e.g., alkoxides, amines) is generally unfavorable. Instead, functionalization at the C-7 position is overwhelmingly achieved through the metal-catalyzed cross-coupling reactions discussed previously, which operate via entirely different mechanistic pathways.

Electrophilic Aromatic Substitution Reactions on the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one ring system is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on the this compound scaffold is dictated by the combined electronic effects of the existing substituents: the fused lactam ring, the iodine atom at C-7, and the carbocyclic ring.

The amide group within the heterocyclic ring is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group is deactivating. The iodine atom at the C-7 position is a deactivating substituent but also acts as an ortho, para-director. wikipedia.org The interplay of these directing effects determines the reactivity of the benzenoid ring of the quinolinone core. The most probable sites for electrophilic attack are the C-6 and C-8 positions, which are ortho and para to the activating amide nitrogen and ortho to the iodine atom.

Common electrophilic aromatic substitution reactions applicable to the this compound scaffold include nitration, halogenation, and sulfonation. wikipedia.orglibretexts.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, typically at the C-6 or C-8 position.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst, such as the corresponding iron(III) halide. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO₃H) on the ring. wikipedia.org

The precise reaction conditions and the resulting isomer distribution depend on the specific electrophile used and the steric hindrance imposed by the existing iodine atom.

Derivatization at Other Positions of the this compound Scaffold

N-Alkylation and N-Acylation Reactions

The nitrogen atom (N-1) of the this compound scaffold is a key site for derivatization through alkylation and acylation reactions. These transformations are crucial for modifying the compound's properties and for providing attachment points for further synthetic elaborations.

N-alkylation is typically achieved by treating the parent quinolinone with an alkyl halide (e.g., 2-bromoacetophenone, chloroacetone) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net A notable aspect of this reaction is the potential for competitive O-alkylation, leading to the formation of a 2-alkoxy-7-iodoquinoline isomer. However, for quinolin-2(1H)-ones substituted at the C-7 position, N-alkylation is generally the major pathway, yielding the N-1 substituted product as the predominant isomer. researchgate.netnih.gov

N-acylation can be performed using acylating agents like acid chlorides or anhydrides under basic conditions. These reactions proceed selectively at the nitrogen atom to afford N-acyl derivatives, which can serve as important intermediates in organic synthesis.

| Reaction Type | Reagents and Conditions | Primary Product | Minor Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), K₂CO₃, DMF | 1-Alkyl-7-iodoquinolin-2(1H)-one | 2-Alkoxy-7-iodoquinoline |

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | 1-Acyl-7-iodoquinolin-2(1H)-one | Not typically observed |

Functionalization at C-3 and C-4 Positions

The C-3 and C-4 positions of the this compound core offer additional opportunities for structural modification, enabling the introduction of diverse functional groups.

C-3 Position: The C-3 position is amenable to functionalization through various modern synthetic methods, particularly those involving C-H activation. nih.gov Drawing parallels from related heterocyclic systems like quinoxalin-2(1H)-ones, the C-3 position can undergo reactions such as arylation, alkylation, and trifluoromethylation. nih.govresearchgate.net These transformations are often catalyzed by transition metals and can proceed via radical or ionic pathways, providing access to a wide array of 3-substituted quinolinone derivatives.

C-4 Position: The reactivity of the C-4 position is highly dependent on its oxidation state. In the parent this compound, it is a methylene (-CH₂-) group. This group can be functionalized through condensation reactions with aldehydes or ketones under basic or acidic conditions to form 4-alkylidene derivatives. Furthermore, the C-4 position can be oxidized to a carbonyl group, yielding a quinoline-2,4(1H,3H)-dione. This dione system exists in equilibrium with its 4-hydroxy-2(1H)-quinolone tautomer. researchgate.net The resulting hydroxyl group at C-4 can then be subjected to further reactions, including O-alkylation, O-acylation, or conversion to a leaving group for nucleophilic substitution. Programmed C-H functionalization strategies have also been developed for the 4-hydroxyquinoline (B1666331) scaffold, allowing for the introduction of substituents at the C-3 position via reactions like the anionic ortho-Fries rearrangement of a C-4 O-carbamoyl group. chemrxiv.org

| Position | Reaction Type | Typical Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| C-3 | C-H Arylation | Aryl halide, Pd catalyst, Base | 3-Aryl-7-iodoquinolin-2(1H)-one |

| C-3 | C-H Alkylation | Alkylating agent, Catalyst (e.g., hypervalent iodine) | 3-Alkyl-7-iodoquinolin-2(1H)-one |

| C-4 | Knoevenagel Condensation | Aldehyde (R-CHO), Base | 4-(Alkylidene)-7-iodoquinolin-2(1H)-one |

| C-4 (as 4-hydroxy) | O-Alkylation | Alkyl halide, Base | 4-Alkoxy-7-iodoquinolin-2(1H)-one |

Intramolecular Cyclization and Annulation Reactions Involving this compound Derivatives

The iodine atom at the C-7 position of this compound is a versatile functional handle for constructing more complex, polycyclic molecular architectures through intramolecular cyclization and annulation reactions. The C-I bond is particularly well-suited for participating in transition-metal-catalyzed cross-coupling reactions, which can be strategically employed to introduce side chains that subsequently form new rings.

A common strategy involves a palladium-catalyzed reaction, such as a Sonogashira, Suzuki, or Heck coupling, to install a carefully chosen substituent at the C-7 position. This substituent is designed to contain a reactive functional group that can undergo a subsequent intramolecular cyclization with another part of the quinolinone molecule, such as the N-1 amide proton or an adjacent C-H bond (at C-6 or C-8). mdpi.com

For instance, a Sonogashira coupling with an ortho-amino-substituted terminal alkyne could introduce a side chain at C-7. Subsequent base- or metal-catalyzed cyclization of the amino group onto the alkyne (a Larock indole synthesis variation) or cyclization involving the N-1 position could lead to the formation of a new five- or six-membered nitrogen-containing ring fused to the quinolinone core. This approach allows for the regioselective construction of novel, extended heterocyclic systems. nih.govnih.gov Annulation strategies, which build the quinolinone ring itself, often employ related cyclization logic in reverse. researchgate.netnih.gov

| Initial Reaction at C-7 | Coupling Partner Example | Subsequent Reaction | Fused Ring System Formed |

|---|---|---|---|

| Sonogashira Coupling | 2-Ethynylaniline | Intramolecular cyclization (e.g., Larock) | Indolo[6,7-g]quinolin-2(1H)-one |

| Suzuki Coupling | 2-(Hydroxymethyl)phenylboronic acid | Intramolecular etherification (e.g., Buchwald-Hartwig) | Fused oxepine ring |

| Heck Reaction | N-Allyl-2-aminobenzene | Intramolecular C-N bond formation | Fused dihydrodiazepine ring |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Iodoquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 7-Iodoquinolin-2(1H)-one. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the number of signals corresponds to the different sets of non-equivalent protons, their integration reveals the relative number of protons in each set, and the splitting patterns (multiplicity) provide information about neighboring protons. For the this compound scaffold, distinct signals are expected for the vinyl protons on the pyridinone ring and the aromatic protons on the benzene (B151609) ring. The presence of the electron-withdrawing iodine atom and the lactam functionality significantly influences the chemical shifts of the aromatic protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon (C2) of the quinolinone ring, for instance, appears significantly downfield, typically in the range of 160-165 ppm.

| Position | Predicted ¹³C Shift (ppm) | Position | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| C2 | 161.5 | H1 (N-H) | 11.8 | br s |

| C3 | 122.0 | H3 | 6.5 | d |

| C4 | 139.0 | H4 | 7.9 | d |

| C4a | 116.0 | H5 | 7.7 | d |

| C5 | 129.0 | H6 | 7.5 | dd |

| C6 | 135.0 | H8 | 7.9 | s |

| C7 | 93.0 | |||

| C8 | 127.0 | |||

| C8a | 140.0 |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are necessary to piece together the complete molecular structure by establishing connectivity between atoms. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, such as H3 and H4 on the pyridinone ring, and H5 and H6 on the benzene ring, confirming their neighboring relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. sdsu.educolumbia.edu For example, the proton signal at ~6.5 ppm would show a cross-peak to the carbon signal at ~122.0 ppm, assigning them as H3 and C3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton by revealing correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu It is particularly useful for identifying quaternary (non-protonated) carbons. nih.gov For instance, the N-H proton could show a correlation to the carbonyl carbon (C2) and C8a, while H8 would show correlations to C6, C7, and C8a, confirming the placement of the iodine atom at position 7.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical ingredients, including different crystalline structures (polymorphs), solvates, and amorphous content. europeanpharmaceuticalreview.combruker.com Unlike solution-state NMR, which averages out molecular conformations, ssNMR provides information about the local chemical environment of nuclei within the crystal lattice. jeol.com

Different polymorphs of this compound, while chemically identical, can have distinct arrangements of molecules in their crystal structures. These differences in packing and intermolecular interactions (e.g., hydrogen bonding) result in detectable variations in ssNMR spectra, particularly in the ¹³C chemical shifts. nih.gov Therefore, ssNMR is an excellent technique, often used alongside powder X-ray diffraction (PXRD), to identify and quantify different solid forms, which is critical as polymorphism can affect a drug's stability, solubility, and bioavailability. europeanpharmaceuticalreview.combruker.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, a precise map of electron density can be generated. nih.gov

This technique provides unambiguous data on:

Molecular Connectivity: Confirming the bonding arrangement of all atoms.

Conformation: Determining the precise shape and planarity of the quinolinone ring system. For instance, studies on related structures like 1-ethyl-5-iodoindolin-2-one show that the indoline core is virtually coplanar. nih.gov

Bond Lengths and Angles: Providing exact geometric parameters for all bonds and angles within the molecule.

Intermolecular Interactions: Revealing how molecules are arranged in the crystal lattice, including details of hydrogen bonding involving the N-H and C=O groups and other potential interactions like halogen bonding involving the iodine atom. researchgate.net

For chiral derivatives of this compound, X-ray crystallography can determine the absolute stereochemistry, which is fundamental in pharmaceutical development.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆INO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.878 |

| b (Å) | 13.095 |

| c (Å) | 8.896 |

| β (°) | 107.66 |

| Volume (ų) | 874.5 |

| Z (Molecules/unit cell) | 4 |

Data based on the closely related structure, 7-iodo-8-hydroxyquinoline. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk In electrospray ionization (ESI) MS, the compound is typically observed as a protonated molecule [M+H]⁺, which confirms its molecular weight.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of quinolone structures often involves specific pathways. nih.gov For this compound, common fragmentation would likely include the neutral loss of carbon monoxide (CO) from the lactam ring and potentially the loss of water ([M+H-H₂O]⁺) under certain conditions. nih.gov The presence of the iodine atom would also lead to characteristic isotopic patterns and potential fragmentation pathways involving the C-I bond. Analyzing these pathways helps to confirm the core structure and the position of substituents.

| m/z (Mass/Charge) | Ion Identity | Description |

|---|---|---|

| 272.0 | [M+H]⁺ | Protonated molecular ion |

| 244.0 | [M+H-CO]⁺ | Loss of neutral carbon monoxide from the quinolinone ring |

| 145.0 | [M+H-I]⁺ | Loss of iodine radical followed by protonation |

| 117.0 | [M+H-I-CO]⁺ | Subsequent loss of CO from the [M+H-I]⁺ fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on how they vibrate upon interaction with electromagnetic radiation. iosrjournals.orgnih.gov These techniques are complementary and are used for rapid identification and structural characterization.

For this compound, key vibrational modes include:

N-H Stretch: A characteristic band, typically broad due to hydrogen bonding, is expected in the region of 3100-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption band from the lactam carbonyl group is expected around 1650-1680 cm⁻¹. The exact position of this band is sensitive to intermolecular hydrogen bonding in the solid state. mdpi.com

C=C and C-N Stretches: Vibrations associated with the aromatic and pyridinone rings appear in the 1400-1625 cm⁻¹ fingerprint region. scialert.net

C-I Stretch: The carbon-iodine stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

By comparing the spectra of different solid forms, shifts in the N-H and C=O stretching frequencies can provide direct evidence of differences in hydrogen-bonding patterns, complementing data from ssNMR and X-ray crystallography. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3150-3250 | ν(N-H) | N-H stretching (H-bonded) |

| 3000-3100 | ν(C-H) | Aromatic/Vinyl C-H stretching |

| 1660-1680 | ν(C=O) | Lactam carbonyl stretching |

| 1550-1620 | ν(C=C) | Aromatic ring stretching |

| 1300-1400 | δ(N-H) | N-H in-plane bending |

| 500-600 | ν(C-I) | C-I stretching |

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isomer Analysis

Advanced chromatographic techniques are essential for the purification of synthesized this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

A typical purity analysis would involve a reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier. A UV-Vis detector is suitable for detection, as the quinolinone chromophore absorbs strongly in the UV region. The purity is determined by integrating the peak area of the main compound and any impurities, with the goal of achieving purity levels >98% for most research and development applications.

In cases where isomeric impurities might be present (e.g., positional isomers like 5-Iodoquinolin-2(1H)-one or 6-Iodoquinolin-2(1H)-one), the HPLC method must be developed to have sufficient resolution to separate these closely related compounds. Furthermore, for chiral derivatives, specialized chiral chromatography columns would be required to separate enantiomers and determine enantiomeric excess (ee).

Computational and Theoretical Investigations of 7 Iodoquinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 7-Iodoquinolin-2(1H)-one. These studies provide a quantitative description of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting its reactivity.

The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For quinolinone derivatives, the HOMO is typically localized over the fused benzene (B151609) ring and the nitrogen atom, while the LUMO is often distributed across the pyridinone ring, particularly the α,β-unsaturated carbonyl system. nih.govfrontiersin.org The presence of an iodine atom at the 7-position, being an electron-withdrawing group through inductive effects and electron-donating through resonance, can subtly modulate the energies and distributions of these frontier orbitals.

DFT calculations are also used to generate molecular electrostatic potential (MEP) maps. nih.govscielo.br These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, making it a prime site for electrophilic attack and hydrogen bond donation. Conversely, the N-H proton would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or deprotonation.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's stability and reactivity. researchgate.netekb.eg These descriptors, such as chemical hardness, softness, and electrophilicity index, are summarized in the table below, offering a comparative view of the molecule's chemical behavior.

| Parameter | Description | Predicted Trend for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Moderately high, indicating potential for electron donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Low, indicating a good electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate hardness, suggesting a balance between stability and reactivity. |

| Global Electrophilicity Index (ω) | Propensity to accept electrons. | Moderate to high, indicating it can act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and interactions with other molecules over time. nih.govnih.gov These simulations model the atomic motions of the system, providing valuable information on its flexibility and preferred spatial arrangements.

For a relatively rigid molecule like this compound, MD simulations can reveal subtle conformational changes, such as slight puckering of the rings or rotation of substituent groups. More significantly, MD is a powerful tool for studying intermolecular interactions in different environments, such as in solution or within a crystal lattice. researchgate.netresearchgate.net

By simulating the molecule in a solvent box (e.g., water or DMSO), MD can elucidate the nature of solute-solvent interactions, including the formation and dynamics of hydrogen bonds between the N-H and C=O groups of the quinolinone and solvent molecules. These simulations can also predict the solvation free energy, providing insights into the molecule's solubility.

Furthermore, MD simulations are crucial for understanding how this compound might interact with biological macromolecules, such as proteins. frontiersin.org By placing the molecule in the active site of an enzyme, for instance, MD can simulate the binding process and assess the stability of the resulting complex. nih.govnih.gov This is often used in drug design to predict binding affinities and identify key interacting residues. The simulations can track metrics like the root-mean-square deviation (RMSD) to assess the stability of the molecule's position within the binding site over the simulation time. frontiersin.org

| Simulation Type | Information Gained | Relevance to this compound |

|---|---|---|

| Solvated System | Solvent-solute interactions, hydrogen bonding dynamics, solubility. | Understanding its behavior in different chemical environments. |

| Protein-Ligand Complex | Binding stability, key intermolecular interactions (H-bonds, hydrophobic), conformational changes upon binding. | Predicting potential biological activity and guiding drug design. frontiersin.org |

| Crystal Lattice | Packing forces, lattice energy, phase stability. | Understanding its solid-state properties. |

Mechanistic Studies of Reactions Involving this compound using Computational Methods

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and the corresponding activation energies, providing a detailed picture of the reaction pathway.

For instance, DFT calculations can be used to model reactions such as N-alkylation or electrophilic aromatic substitution on the quinolinone ring. By calculating the energies of the reactants, transition states, and products, the feasibility of a proposed mechanism can be assessed. For example, in a Suzuki coupling reaction at the 7-position, computational studies could elucidate the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst.

These studies can also explain regioselectivity in reactions. For example, by comparing the activation energies for electrophilic attack at different positions on the benzene ring of this compound, one can predict the most likely site of substitution. The iodine at position 7 would influence the electron density of the aromatic ring, and computational models can quantify this effect on the reaction barriers.

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting and interpreting the spectroscopic properties of this compound. By simulating spectra computationally, researchers can gain a deeper understanding of the experimental data and assign spectral features to specific molecular vibrations or electronic transitions.

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can be calculated using DFT. scielo.brscispace.com These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the calculated spectrum with the experimental one, specific peaks can be assigned to functional groups, such as the C=O stretch, N-H bend, and aromatic C-H vibrations. This is particularly useful for confirming the structure of the molecule and understanding how intermolecular interactions, like hydrogen bonding, can shift vibrational frequencies.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. researchgate.net These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum. This allows for the assignment of absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system.

NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted. This is a valuable tool for assigning peaks in experimental NMR spectra and for confirming the structural characterization of this compound.

| Spectroscopic Technique | Calculated Parameters | Insights Provided |

|---|---|---|

| Infrared (IR) & Raman | Vibrational frequencies and intensities. | Assignment of functional group vibrations (e.g., C=O, N-H). scielo.br |

| UV-Vis | Excitation energies and oscillator strengths. | Assignment of electronic transitions (e.g., π→π*). researchgate.net |

| NMR | Chemical shifts (¹H, ¹³C). | Structural confirmation and peak assignment. nih.gov |

Applications of 7 Iodoquinolin 2 1h One in Synthetic Organic Chemistry and Materials Science

7-Iodoquinolin-2(1H)-one as a Versatile Building Block in Complex Molecule Synthesis

The true synthetic power of this compound lies in the reactivity of its carbon-iodine bond, which serves as an efficient linchpin for sophisticated molecular constructions. This functionality makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forging new carbon-carbon bonds. yonedalabs.com Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the direct attachment of diverse aryl, vinyl, or alkynyl groups at the 7-position of the quinolinone core. wikipedia.orgharvard.edu

The Suzuki-Miyaura coupling, in particular, stands out for its versatility and functional group tolerance. libretexts.org It enables the reaction of this compound with a wide array of organoboron reagents (boronic acids or esters) to create biaryl structures. harvard.edu These structures are prevalent in many pharmaceutical agents and natural products. nih.govnih.gov The reaction typically proceeds under mild conditions, employing a palladium catalyst and a base to facilitate the coupling process. yonedalabs.com

Similarly, the Sonogashira coupling provides a direct pathway to synthesize 7-alkynylquinolin-2(1H)-ones by reacting the iodo-precursor with terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is instrumental in creating rigid, linear extensions to the quinolinone scaffold, which can be crucial for tuning molecular geometry and electronic properties in drug design and materials science. libretexts.org The regioselectivity of such couplings is well-defined; in molecules with multiple different halogen substituents, the C-I bond is generally the most reactive site for oxidative addition to the palladium catalyst, ensuring selective functionalization at the 7-position. libretexts.org

The table below summarizes typical conditions for these key cross-coupling reactions, illustrating the role of this compound as a foundational building block.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 7-Aryl/Vinyl-quinolin-2(1H)-one |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | 7-Alkynyl-quinolin-2(1H)-one |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 7-Alkenyl-quinolin-2(1H)-one |

This table presents generalized conditions. Specific catalyst, ligand, base, and solvent choices may vary based on substrate complexity.

Precursor for the Development of Advanced Organic Materials

The same reactivity that makes this compound valuable in complex molecule synthesis also positions it as a key starting material for advanced organic materials. Its robust heterocyclic core and the versatile iodine handle allow for its incorporation into larger, functional molecular and macromolecular systems.

Luminescent and Optoelectronic Materials (e.g., Aggregation-Induced Emission materials)

The quinolin-2(1H)-one core is inherently fluorescent, and its derivatives are actively explored for applications as fluorescent probes and optoelectronic materials. nih.govnih.gov A particularly exciting area is the development of materials exhibiting Aggregation-Induced Emission (AIE). mdpi.com AIE luminogens are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. researchgate.net This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, as it mitigates the common issue of aggregation-caused quenching (ACQ) seen in traditional dyes. nih.govnih.gov

This compound is an ideal precursor for creating novel AIE-active materials. Through cross-coupling reactions like the Suzuki-Miyaura coupling, known AIE-active moieties (such as tetraphenylethylene (B103901) or benzothiadiazole derivatives) can be appended to the 7-position of the quinolinone ring. researchgate.net This synthetic strategy allows for the creation of new molecules where the intramolecular rotations—a primary cause of non-radiative decay in solution—are restricted upon aggregation, thereby activating a strong fluorescent emission pathway. mdpi.com The combination of the quinolinone's intrinsic electronic properties with a tethered AIE-active group can lead to materials with tunable emission colors and high solid-state quantum yields.

Polymer Precursors and Monomers

The structure of this compound makes it a potential candidate for use as a monomer in the synthesis of specialized polymers. The presence of the reactive C-I bond allows it to participate in step-growth polymerization reactions based on palladium-catalyzed cross-couplings. For instance, a Suzuki polycondensation reaction could be envisioned between a di-boronic acid ester and a di-halogenated monomer, where a derivative of this compound (further functionalized with a second reactive site) could serve as the monomer unit.

Such polymers would incorporate the rigid and potentially luminescent quinolin-2(1H)-one scaffold directly into the polymer backbone. This could lead to the development of conjugated polymers with interesting photophysical, thermal, and electronic properties, suitable for applications in organic electronics, sensors, or as high-performance materials. While specific examples of polymers derived directly from this compound are not yet widespread, the synthetic principles are well-established for other iodo-aromatic compounds. researchgate.net

Role in the Synthesis of Privileged Heterocyclic Scaffolds and Chemical Spaces

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in drugs and biologically active compounds, demonstrating an ability to interact with multiple biological targets. nih.govrsc.org The quinolin-2(1H)-one core is widely recognized as such a privileged structure, forming the basis of numerous compounds with diverse pharmacological activities. researchgate.netresearchgate.net

This compound acts as a gateway to expanding the chemical space around this privileged core. By employing the cross-coupling reactions discussed previously, chemists can rapidly generate large libraries of 7-substituted quinolinone derivatives. Each new substituent introduced at the 7-position can profoundly alter the molecule's steric and electronic properties, leading to changes in its biological activity. This approach is central to modern drug discovery, where creating molecular diversity from a common starting material is key to identifying new lead compounds.

For example, starting from this compound, a library of 7-aryl or 7-heteroaryl quinolinones can be synthesized via Suzuki coupling. nih.gov These new, more complex molecules can then be screened against various biological targets like protein kinases, G-protein coupled receptors, or enzymes to uncover novel therapeutic agents. The ability to systematically and efficiently modify the privileged scaffold makes this compound a highly valuable tool for exploring new chemical and biological spaces.

| Starting Material | Reaction | Reactant Class | Resulting Scaffold | Potential Application |

| This compound | Suzuki | Heteroaryl Boronic Acids | 7-(Heteroaryl)quinolin-2(1H)-one | Drug Discovery Libraries |

| This compound | Sonogashira | Functionalized Alkynes | 7-(Alkynyl)quinolin-2(1H)-one | Molecular Probes |

| This compound | Buchwald-Hartwig | Amines | 7-(Amino)quinolin-2(1H)-one | Bioactive Compound Synthesis |

Catalytic Applications or Ligand Design utilizing the Quinolin-2(1H)-one Core and Iodine Functionality

The design of specialized ligands is crucial for advancing transition-metal catalysis, enabling higher efficiency, selectivity, and stability in chemical reactions. rsc.org The quinolin-2(1H)-one structure possesses features that make it an interesting candidate for ligand design. The nitrogen and oxygen atoms within the heterocyclic core can act as coordination sites for a metal center.

This compound can be incorporated into more complex ligand structures in two primary ways. First, the N-H group and the carbonyl oxygen can directly participate in chelation, forming a stable complex with a metal. Secondly, the iodine atom can serve as a synthetic handle to attach the quinolinone moiety to other known ligand backbones, such as phosphines or N-heterocyclic carbenes (NHCs). This modular approach allows for the fine-tuning of the ligand's steric and electronic environment. For instance, a 7-substituted quinolinone could be designed where the substituent itself contains a donor atom, creating a pincer-type ligand.

While the direct use of this compound as a ligand is not extensively documented, the synthesis of 8-hydroxyquinolin-2(1H)-one analogues for biological targets demonstrates the feasibility of functionalizing the quinolinone scaffold for specific molecular recognition tasks, a principle that is directly applicable to ligand design for catalysis. nih.gov The development of catalysts incorporating this scaffold could offer unique reactivity profiles due to the specific electronic and steric properties imparted by the quinolinone core.

Q & A

Q. How can factorial design optimize multi-step synthesis of this compound derivatives?

- Methodology : Apply 2 factorial design to evaluate factors (temperature, reagent stoichiometry, reaction time). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with confirmation runs and report confidence intervals .

Data Presentation and Compliance

- Tables : Use journal-compliant formats (e.g., horizontal lines only, SI unit standardization) for reaction yields, spectroscopic data, and bioactivity results .

- Figures : Include high-resolution spectra, crystallography data, and dose-response curves with scale bars and annotated legends. Reference figures sequentially in-text .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to FAIR data principles for supplementary materials (e.g., depositing crystallographic data in public repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.